Deacetylnomilinic acid

Description

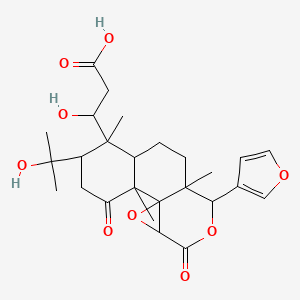

Deacetylnomilinic acid (C₂₆H₃₄O₉, molecular weight 490.22) is a limonoid triterpenoid predominantly found in Citrus species, including oranges, grapefruits, and related hybrids . Structurally, it belongs to the limonin group of citrus limonoids (CLs), characterized by a tetracyclic triterpene backbone modified through oxidation and lactonization. It serves as a biosynthetic precursor to other CLs like limonin and nomilin, derived from the oxidation of squalene epoxide via lanostadienols . This compound is notable for its β-hydroxy-ε-lactone ring system and lacks the acetyl group present in its congener nomilinic acid .

Properties

CAS No. |

35930-21-3 |

|---|---|

Molecular Formula |

C26H34O9 |

Molecular Weight |

490.5 g/mol |

IUPAC Name |

3-[11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C26H34O9/c1-22(2,32)15-10-17(28)25(5)14(24(15,4)16(27)11-18(29)30)6-8-23(3)19(13-7-9-33-12-13)34-21(31)20-26(23,25)35-20/h7,9,12,14-16,19-20,27,32H,6,8,10-11H2,1-5H3,(H,29,30) |

InChI Key |

OZOFRBKHLATMMU-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3C(C(CC(=O)C3(C14C(O4)C(=O)OC2C5=COC=C5)C)C(C)(C)O)(C)C(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Deacetylnomilinic acid can be biosynthesized from acetate, mevalonate, and farnesyl pyrophosphate in the phloem region of stems . The biosynthesis involves several enzymatic reactions that convert these precursors into this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Deacetylnomilinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild to moderate conditions, often in aqueous or organic solvents .

Major Products

The major products formed from the reactions of this compound include nomilin and other limonoid derivatives . These products retain the biological activities of the parent compound and are often studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of deacetylnomilinic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as HIV-1 protease, and to modulate immune responses . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Limonoids

Structural Relationships

Deacetylnomilinic acid shares core structural features with other CLs but differs in substituents and oxidation states:

- Limonin (C₂₆H₃₀O₈): Contains a furan ring at C-17 and a tetrahydrofuran moiety, whereas this compound features a β-hydroxy-ε-lactone and lacks the furan ring .

- Nomilin (C₂₈H₃₄O₉): Includes an acetylated hydroxyl group at C-1, absent in this compound .

- Deacetylnomilin (C₂₆H₃₂O₈): A reduced form of limonin, sharing the lactone ring but differing in side-chain hydroxylation .

- Nomilinic Acid (C₂₈H₃₆O₁₀): Contains an acetyl group at C-1, distinguishing it from this compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₂₆H₃₄O₉ | 490.22 | Low | β-hydroxy-ε-lactone, carboxylic acid |

| Limonin | C₂₆H₃₀O₈ | 470.52 | Very low | Furan ring, tetrahydrofuran |

| Nomilin | C₂₈H₃₄O₉ | 514.57 | Low | Acetylated hydroxyl, lactone |

| Deacetylnomilin | C₂₆H₃₂O₈ | 472.53 | Moderate | Lactone, hydroxyl groups |

This compound’s glucosylated derivatives (e.g., this compound-17-β-D-glucoside) exhibit enhanced water solubility compared to the aglycone form, facilitating bioavailability .

Occurrence and Concentration in Natural Sources

This compound is primarily found in citrus seeds, peels, and industrial byproducts, though at lower concentrations than other limonoids:

- Citrus trifoliata : 2 ppm in peels vs. 390 ppm for limonin .

- Hanaju Seeds : High glucoside content (470 mg/100 g dry weight) compared to aglycones .

Bioactivity and Pharmacological Comparison

Anticancer Activity

- This compound: Induces apoptosis in breast and colon cancer cells by modulating glutathione-S-transferase (GST) and quinone reductase (QR) activity .

- Limonin: Exhibits broad-spectrum anticancer effects but lower potency in GST activation compared to this compound .

- Nomilin Glucoside: Shows superior cytotoxicity (IC₅₀ ~10 µM) against cancer cells compared to its aglycone .

Antioxidant and Anti-inflammatory Effects

- This compound demonstrates moderate antioxidant activity, weaker than flavonoids like naringin or hesperidin but comparable to limonin .

- In bergamot extracts, it synergizes with polyphenols to reduce oxidative stress markers .

Commercial and Research Significance

Q & A

Q. How is deacetylnomilinic acid isolated and identified from citrus sources?

Isolation typically involves Soxhlet extraction using methanol, followed by liquid-liquid partitioning with dichloromethane and water. The aqueous fraction is analyzed via HPLC-UV-MS/MS with a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm) and gradient elution (0.1% aqueous trifluoroacetic acid to acetonitrile over 65 minutes). Structural confirmation relies on MS/MS fragmentation (e.g., [M-H]⁻ ions at m/z 489.2130) and UV spectra, as described in studies on Persian lime seeds .

Q. What are the key physicochemical properties of this compound relevant to bioavailability studies?

Critical properties include a molecular weight of 489.21 g/mol (C₂₆H₃₄O₉), pKa < 4 (indicating high acidity), Log P of -2.2 (hydrophilicity), and pH 7.4 solubility of 0.12 mg/mL. These parameters influence its absorption and metabolic stability, with low Log D (-5.9 at pH 7.4) suggesting limited membrane permeability .

Q. Which analytical techniques are standard for characterizing this compound in complex matrices?

High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) are essential. For instance, HRMS in negative ESI mode detects [M-H]⁻ at m/z 489.2130 (±1.6 ppm error), while NMR confirms substituent positions (e.g., glucoside linkages at C-17). MestReNova software is commonly used for spectral processing .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s anticancer mechanisms?

In vitro assays measuring glutathione-S-transferase (GST) and quinone reductase (QR) induction are critical. For example, treat HepG2 cells with 10–100 µM this compound and quantify enzyme activity via spectrophotometry. Include positive controls (e.g., sulforaphane) and validate results with dose-response curves (IC₅₀ calculations) .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies in antioxidant vs. pro-oxidant effects may arise from assay conditions (e.g., DCFH-DA vs. ABTS assays). Standardize protocols by controlling pH (7.4), incubation time (30–60 min), and cell lines. Cross-validate using orthogonal methods, such as ROS quantification via flow cytometry .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Synthesize analogs with modifications at C-17 (e.g., replacing β-D-glucopyranoside with methyl esters) and test GST/QR induction. Compare Log P (via shake-flask method) and cytotoxicity (MTT assay) to correlate hydrophilicity with activity. Prioritize derivatives showing >2-fold enzyme induction at non-toxic doses (IC₅₀ > 50 µM) .

Methodological Considerations

Q. How should researchers validate the purity of this compound in pharmacological studies?

Use triple-phase validation: (1) HPLC-DAD (purity ≥95% at 254 nm), (2) HRMS (mass error <2 ppm), and (3) ¹H/¹³C NMR (compare with reference spectra). For glycosylated derivatives, confirm anomeric proton coupling constants (J = 7–8 Hz for β-configuration) .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use one-way ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) to quantify significance .

Addressing Data Reproducibility

Q. How can extraction variability be minimized when isolating this compound from plant material?

Standardize citrus seed sources (e.g., Citrus limettioides), solvent ratios (methanol:water, 7:3 v/v), and partition steps (3×200 mL dichloromethane). Monitor yield via UPLC-MS/MS and normalize to dry weight .

Q. What protocols ensure reproducibility in enzyme induction assays?

Pre-incubate cells with 5 mM NAC (N-acetylcysteine) to mitigate oxidative stress artifacts. Use triplicate technical replicates and include inter-assay controls (e.g., pooled cell lysates). Publish raw data (e.g., absorbance values) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.